Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
Description
Hydracrylic acid derivatives are a class of organic compounds characterized by a three-carbon chain with hydroxyl and carboxylic acid groups. The compound 3-(4-biphenylyl)-3-(2-furyl)-hydracrylic acid, (+)- is a chiral molecule featuring a biphenylyl group (two linked benzene rings) and a 2-furyl substituent attached to the central carbon of the hydracrylic acid backbone.
Properties
CAS No. |
71315-17-8 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |
InChI Key |
BAHQNJTUXOYSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl and furan intermediates, followed by their coupling under specific conditions. Common reagents might include catalysts, solvents, and other organic compounds that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Key characteristics :
-
Requires H⁺ catalysts (e.g., H₂SO₄) and heat.
-
Yields esters with improved lipophilicity.
-
Furan and biphenyl groups remain intact during the process.
Example :
Oxidation Reactions
The α-hydroxy acid structure facilitates oxidation at the hydroxyl-bearing carbon. Common oxidants include KMnO₄ or CrO₃, producing α-keto acids.
Mechanistic pathway :
-
Deprotonation of the hydroxyl group.
-
Electron transfer to the oxidant.
-
Formation of a ketone intermediate.
Outcomes :
-
Conversion to 3-(4-biphenylyl)-3-(2-furyl)-2-oxopropanoic acid.
-
Biphenyl and furan rings stabilize intermediates via resonance.
Condensation Reactions
The compound participates in condensation with amines or alcohols to form heterocyclic compounds. For example:
With primary amines :
-
Yields amides with potential pharmacological activity.
With diols :
-
Forms cyclic esters (lactones) under dehydrating conditions.
Nucleophilic Substitution at the Furan Ring
The electron-rich furan moiety undergoes electrophilic aromatic substitution (EAS). Documented reactions include:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-nitro-furan derivative |
| Sulfonation | SO₃, H₂SO₄ | 5-sulfo-furan derivative |
| Friedel-Crafts Acylation | AlCl₃, RCOCl | 5-acyl-furan derivative |
Note: Biphenyl groups direct substitution to the furan ring’s 5-position due to steric and electronic effects.
Biological Interactions
The compound engages in hydrogen bonding via its -COOH and -OH groups, enabling interactions with enzymes or receptors. Key findings include:
-
Antimicrobial activity : Disrupts bacterial cell walls through carboxylate coordination with metal ions.
-
Enzyme inhibition : Competes with substrates for binding sites in cytochrome P450 enzymes.
Stability Under Thermal and Acidic Conditions
Pyrolysis studies of structurally related compounds (e.g., cyclohexyl sulfites) reveal insights into decomposition pathways :
-
Thermal elimination : At 150–200°C, dehydration may yield unsaturated derivatives.
-
Ring contraction : Under strong acidic conditions, biphenyl-furan systems may undergo skeletal rearrangements (e.g., forming benzannulated products).
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Likely $ \text{C}{23}\text{H}{18}\text{O}_4 $ (inferred from analogs in –12).
- Stereochemistry : The (+)-enantiomer suggests specific biological interactions, though detailed studies are lacking in the provided evidence.
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with hydracrylic acid derivatives and related aromatic acrylic acids:
Biological Activity
Hydracrylic acid, specifically the compound 3-(4-biphenylyl)-3-(2-furyl)-, (+)-, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a biphenyl group and a furan moiety. This structural arrangement is believed to contribute to its biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to hydracrylic acid exhibit significant anticancer properties. For instance, certain pyrazoline derivatives have shown promising results against various human cancer cell lines, including hepatocellular carcinoma (HCC) cell lines such as HepG2 and Huh-7. These compounds were evaluated using resazurin assays, revealing IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | HepG2 | 5.34 | Induction of apoptosis via caspase activation |
| 4e | Huh-7 | 6.13 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
In addition to anticancer effects, hydracrylic acid derivatives have been investigated for their antimicrobial properties. Studies indicate that compounds with similar structural features can inhibit the growth of various bacterial strains and fungi. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences their antibacterial potency.
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | Staphylococcus aureus | 5.64 µM |
| 2,4,6-tripyrrolidinochlorobenzene | Escherichia coli | 8.33 µM |
| Pyridine derivative | Candida albicans | 16.69 µM |
The biological activity of hydracrylic acid is hypothesized to arise from multiple mechanisms:
- Caspase Activation : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases .
- Antimicrobial Interactions : The furan ring may facilitate π-π interactions with aromatic residues in proteins, potentially disrupting their functions and leading to microbial cell death.
- Metal Ion Coordination : The Schiff base nature allows for coordination with metal ions, enhancing biological activity through redox reactions that influence cellular oxidative stress pathways.
Case Studies
Several case studies have highlighted the efficacy of hydracrylic acid derivatives in preclinical settings:
- Study on HepG2 and Huh-7 Cells : A series of experiments demonstrated that specific derivatives induced significant apoptosis in HCC cell lines while sparing normal fibroblast cells .
- Antimicrobial Efficacy : Research on pyrrolidine alkaloids revealed that modifications on the piperidine ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. Answer :
- Analytical Techniques :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10). Monitor retention times against a racemic standard .
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values for the (+)-enantiomer .
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting in proton or carbon spectra .
Advanced: How can synthetic routes for this compound be optimized to enhance stereochemical control?
Q. Answer :
- Methodological Strategies :
- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselective formation of the hydracrylic acid core .
- Protecting Groups : Temporarily block reactive sites (e.g., biphenyl hydroxyl groups with tert-butyldimethylsilyl ethers) to prevent side reactions during furyl group coupling .
- Purification : Employ recrystallization with chiral solvents (e.g., (R)- or (S)-limonene) to isolate the desired enantiomer .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous hydracrylic acid derivatives?
Q. Answer :
- Data Reconciliation Framework :
- Comparative Assays : Standardize in vitro models (e.g., HepG2 cells for metabolic studies) and use positive controls (e.g., caffeic acid for antioxidant activity) .
- Metabolite Profiling : Characterize degradation products (e.g., via LC-MS/MS) to identify if bioactivity stems from the parent compound or metabolites like 3-(3'-hydroxyphenyl)hydracrylic acid .
- Dose-Response Analysis : Perform nonlinear regression to compare EC₅₀ values across studies, accounting for differences in assay sensitivity .
- Comparative Assays : Standardize in vitro models (e.g., HepG2 cells for metabolic studies) and use positive controls (e.g., caffeic acid for antioxidant activity) .
Advanced: What computational approaches are suitable for predicting the physicochemical properties of this compound?
Q. Answer :
- In Silico Tools :
- LogP Calculation : Use fragment-based methods (e.g., Crippen’s fragmentation) to estimate hydrophobicity, critical for bioavailability predictions .
- pKa Prediction : Apply QSPR models (e.g., ACD/pKa) to determine ionization states of the carboxylic acid and hydroxyl groups at physiological pH .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess passive diffusion efficiency .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Q. Answer :
- Key Techniques :
- Biphenyl protons: δ 7.2–7.8 ppm (aromatic).
- Furyl protons: δ 6.3–6.7 ppm (multiplet) .
Advanced: How can metabolic stability be assessed for this compound in preclinical models?
Q. Answer :
- Experimental Design :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes .
- CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
- Biliary Excretion Studies : Administer compound to cannulated rodents and analyze bile for phase II conjugates (e.g., glucuronides) .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Q. Answer :
- Stability Guidelines :
Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Q. Answer :
- SAR Strategies :
- Substituent Variation : Synthesize analogs with modified biphenyl (e.g., 4-fluoro) or furyl (e.g., 5-nitro) groups to assess electronic effects .
- Bioisosteric Replacement : Replace the furan ring with thiophene or pyrazole and compare potency in target assays (e.g., enzyme inhibition) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity trends .
Advanced: What strategies mitigate batch-to-batch variability in synthetic yields for this compound?
Q. Answer :
- Process Optimization :
- Reaction Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) for maximum reproducibility .
- Crystallization Control : Seed reactions with pure enantiomer crystals to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
